Home > Products > Screening Compounds P51302 > 2-(1H-indol-3-yl)-N-{[6-(4-morpholinyl)-4-pyrimidinyl]methyl}acetamide
2-(1H-indol-3-yl)-N-{[6-(4-morpholinyl)-4-pyrimidinyl]methyl}acetamide -

2-(1H-indol-3-yl)-N-{[6-(4-morpholinyl)-4-pyrimidinyl]methyl}acetamide

Catalog Number: EVT-5657664
CAS Number:
Molecular Formula: C19H21N5O2
Molecular Weight: 351.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-((1-Methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides

  • Compound Description: This series of compounds features an indole core, similar to the target compound. They were designed as potential tubulin polymerization inhibitors and exhibited effective antiproliferative activity against various cancer cell lines. Specifically, compound 7d demonstrated potent activity against HeLa, MCF-7, and HT-29 cell lines. Mechanistic studies revealed that compound 7d induced apoptosis, caused cell cycle arrest in the G2/M phase, and inhibited tubulin polymerization. []
  • Relevance: The core structure of these compounds, particularly the indole moiety, directly relates to the 2-(1H-Indol-3-yl)-N-{[6-(4-morpholinyl)-4-pyrimidinyl]methyl}acetamide. These shared structural elements suggest potential overlapping biological activities and make them relevant for comparison. Both the target compound and this series involve modifications around the indole core with various substituents, indicating a potential exploration of structure-activity relationships. []

2-(1-(4-Chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)-N-phenethyl-acetamide (Phenethyl Amide)

  • Compound Description: This compound is a potent and selective cyclooxygenase-2 (COX-2) inhibitor, demonstrating anti-inflammatory properties without the ulcerogenic effects associated with some NSAIDs. [] It exhibits instability in microsomal studies due to extensive metabolism by cytochrome P450 enzymes, particularly on the phenethyl group. []
  • Relevance: This compound shares the core indole structure with 2-(1H-Indol-3-yl)-N-{[6-(4-morpholinyl)-4-pyrimidinyl]methyl}acetamide. Additionally, both compounds possess an acetamide group, although with different substituents. This structural similarity allows for comparing and contrasting their biological activities and metabolic profiles. Analyzing the metabolic liabilities of the phenethyl amide derivative can provide valuable insights into potential modifications to improve the metabolic stability of the target compound. []

2-(1H-Indol-3-ylmethyl)-1,3,4-oxadiazole-5-thiol Derivatives

  • Compound Description: This series explores S-alkylated/aralkylated derivatives of 2-(1H-indol-3-ylmethyl)-1,3,4-oxadiazole-5-thiol. The parent molecule and its derivatives were characterized using IR, 1H-NMR, and EI-MS techniques. []
  • Relevance: While not directly containing an acetamide group, these compounds share the 1H-indol-3-ylmethyl substituent with 2-(1H-Indol-3-yl)-N-{[6-(4-morpholinyl)-4-pyrimidinyl]methyl}acetamide. Examining the structure-activity relationship of this series may offer insights into the impact of modifications at this specific position on the target compound's activity. []

N-Substituted 2-{[5-(1H -indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides

  • Compound Description: This series focuses on N-substituted derivatives of 2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides, synthesized and characterized using spectroscopic techniques. [] These compounds exhibited promising biological activities, including antibacterial activity against Salmonella typhi and Staphylococcus aureus, comparable to the standard antibiotic ciprofloxacin. Moreover, they demonstrated enzyme inhibitory potential against α-glucosidase, butyrylcholinesterase, and lipoxygenase, with minimal hemolytic activity. []
  • Relevance: These compounds share a significant structural resemblance with 2-(1H-Indol-3-yl)-N-{[6-(4-morpholinyl)-4-pyrimidinyl]methyl}acetamide. Both contain an acetamide group linked to an indole ring system through a methylene bridge. The key difference lies in the presence of a 1,3,4-oxadiazol-2-yl)sulfanyl moiety in these compounds compared to the (6-(4-morpholinyl)-4-pyrimidinyl)methyl group in the target compound. This structural comparison allows us to understand the role of different heterocyclic moieties in modulating biological activity and provides valuable insights for further modification and optimization of the target compound. []

6-Aryl-2-(4-chlorobenzyl)-5-[(1H-indol-3-yl)methyl]imidazo[2,1-b][1,3,4]thiadiazoles

  • Compound Description: This series explores the crystal structures of three newly synthesized 6-aryl-2-(4-chlorobenzyl)-5-[(1H-indol-3-yl)methyl]imidazo[2,1-b][1,3,4]thiadiazoles, where the aryl group varies (phenyl, 4-fluorophenyl, or 4-bromophenyl). These compounds exhibit intermolecular interactions, including N—H⋯N and C—H⋯π interactions, influencing their crystal packing arrangements. []
  • Relevance: While structurally distinct from 2-(1H-Indol-3-yl)-N-{[6-(4-morpholinyl)-4-pyrimidinyl]methyl}acetamide, this series shares the (1H-indol-3-yl)methyl substituent. Exploring the structural features and intermolecular interactions of this series can offer insights into the potential behavior of the target compound in solid-state and biological environments. Understanding these interactions could be crucial in optimizing the target compound's pharmacokinetic properties. []

(E)-Ethyl 2-Cyano-3-(1H-indol-3-yl)acrylates and (E)-3-(1H-Indol-3-yl)acrylonitriles

  • Compound Description: These compounds, (E)-ethyl 2-cyano-3-(1H-indol-3-yl)acrylates and (E)-3-(1H-indol-3-yl)acrylonitriles, were synthesized using L-proline as a catalyst in an environmentally friendly Knoevenagel condensation reaction. []
  • Relevance: While not directly containing an acetamide group, these compounds feature an indole ring system directly linked to an acrylate or acrylonitrile moiety, offering a point of comparison with the target structure. By understanding the impact of these modifications on the electronic properties and potential biological activity of the indole system, we gain insights for designing analogs of the target compound. This knowledge can be applied to explore alternative synthetic routes or identify new chemical entities with potentially enhanced properties. []

5-((1H-indol-3-yl) methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione Derivatives

  • Compound Description: This study focuses on the synthesis of 5-((1H-indol-3-yl) methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione derivatives through a triphenylphosphine (TPP)-catalyzed Knoevenagel condensation reaction. [] This efficient method allowed the preparation of various N-alkyl derivatives, showcasing the versatility of the synthetic approach. []
  • Relevance: Similar to 2-(1H-Indol-3-yl)-N-{[6-(4-morpholinyl)-4-pyrimidinyl]methyl}acetamide, this series features a central indole core. By comparing the synthetic strategies and structural modifications employed in this study, researchers can potentially identify new avenues for modifying and exploring the chemical space around the target compound. This could lead to derivatives with improved pharmacological properties or a better understanding of the structure-activity relationships. []

3-(1H-indol-3-yl)-5-(1H-indole-3-carbonyl)-4-hydroxyfuroic Acids

  • Compound Description: These compounds represent a novel class of insulin receptor activators characterized by a hydroxyfuroic acid moiety replacing the conventional hydroxyquinone group. [] This research focuses on a regioselective synthetic approach to these compounds, highlighting the significance of the hydroxyfuroic acid scaffold in developing novel insulin receptor modulators. []
  • Relevance: Although structurally distinct, the presence of the 1H-indol-3-yl group makes these compounds relevant to 2-(1H-Indol-3-yl)-N-{[6-(4-morpholinyl)-4-pyrimidinyl]methyl}acetamide. Understanding the impact of the indole moiety within the context of insulin receptor modulation could provide valuable insights for future research directions, especially if the target compound exhibits any activity related to insulin signaling pathways. []

N-(3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indol-6-yl) thiophene-2-carboximidamide

  • Compound Description: This compound acts as a selective inhibitor of human neuronal nitric oxide synthase (nNOS). [] Its design involved exploring 3,6-disubstituted indole derivatives as potential NOS inhibitors. The incorporation of a bulky amine substituent on the indole's 3-position, specifically an azabicyclic system, led to improved selectivity for nNOS over other NOS isoforms. [] This compound effectively reversed thermal hyperalgesia in a neuropathic pain model without significant vasoconstrictive effects. []
  • Relevance: This compound and 2-(1H-Indol-3-yl)-N-{[6-(4-morpholinyl)-4-pyrimidinyl]methyl}acetamide share the core indole moiety. Although their structures differ significantly, understanding how specific substitutions on the indole ring influence nNOS inhibition selectivity provides valuable insights. For instance, incorporating similar bulky amine substitutions in the target compound could be explored if targeting nNOS inhibition is desired. []

Properties

Product Name

2-(1H-indol-3-yl)-N-{[6-(4-morpholinyl)-4-pyrimidinyl]methyl}acetamide

IUPAC Name

2-(1H-indol-3-yl)-N-[(6-morpholin-4-ylpyrimidin-4-yl)methyl]acetamide

Molecular Formula

C19H21N5O2

Molecular Weight

351.4 g/mol

InChI

InChI=1S/C19H21N5O2/c25-19(9-14-11-20-17-4-2-1-3-16(14)17)21-12-15-10-18(23-13-22-15)24-5-7-26-8-6-24/h1-4,10-11,13,20H,5-9,12H2,(H,21,25)

InChI Key

LUHBGPMELUAPKK-UHFFFAOYSA-N

SMILES

C1COCCN1C2=NC=NC(=C2)CNC(=O)CC3=CNC4=CC=CC=C43

Canonical SMILES

C1COCCN1C2=NC=NC(=C2)CNC(=O)CC3=CNC4=CC=CC=C43

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.